6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine is a chemical compound with the molecular formula C11H15ClN6. This compound belongs to the class of pyridopyrimidines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine and pyrimidine derivatives.
Reaction Conditions: The key steps include chlorination, amination, and cyclization reactions
Industrial Production: Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include m-CPBA for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine can be compared with other pyridopyrimidine derivatives:
Similar Compounds: Examples include 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine and other pyridopyrimidine derivatives.
Properties
CAS No. |
917757-88-1 |
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Molecular Formula |
C12H15ClN6 |
Molecular Weight |
278.74 g/mol |
IUPAC Name |
6-chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C12H15ClN6/c1-18-4-6-19(7-5-18)11-10-8(15-12(14)17-11)2-3-9(13)16-10/h2-3H,4-7H2,1H3,(H2,14,15,17) |
InChI Key |
LDYVHZJHIRJRCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=C2N=C(C=C3)Cl)N |
Origin of Product |
United States |
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